molecular formula C25H24BrN3O2 B238182 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B238182
M. Wt: 478.4 g/mol
InChI Key: KLKHKZAVPZXEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as BMB, is a novel compound that has gained significant attention in scientific research in recent years. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide exerts its effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is involved in the regulation of cell growth, differentiation, and apoptosis, and its overexpression has been linked to various diseases, including cancer. 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide binds to the ATP-binding site of CK2, thereby preventing its activity and inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including inhibiting cell growth and proliferation, inducing apoptosis, reducing inflammation, and protecting against oxidative stress. 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments, including its high potency and selectivity for CK2, its ability to inhibit downstream signaling pathways, and its suitability for use in various cell types and animal models. However, 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, including its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. In addition, the mechanisms underlying the anti-inflammatory and neuroprotective effects of 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide need to be further elucidated. Finally, the potential side effects and toxicity of 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion
In conclusion, 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a novel compound with significant potential for use in scientific research and therapeutic applications. Its selective inhibition of CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. Further research is needed to fully understand the mechanisms underlying the effects of 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4-(2-methylbenzoyl)piperazine in the presence of a coupling agent such as EDCI or DCC. The reaction yields 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide as a white solid with a purity of over 95%. The synthesis method has been optimized to produce 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in large quantities with high purity, making it suitable for use in scientific research.

Scientific Research Applications

4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

4-bromo-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24BrN3O2/c1-18-4-2-3-5-23(18)25(31)29-16-14-28(15-17-29)22-12-10-21(11-13-22)27-24(30)19-6-8-20(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

KLKHKZAVPZXEOI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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